molecular formula C14H11NO4 B8163810 3'-Nitro-2'-methoxy-biphenyl-4-carbaldehyde

3'-Nitro-2'-methoxy-biphenyl-4-carbaldehyde

Cat. No.: B8163810
M. Wt: 257.24 g/mol
InChI Key: RVWVOHPOLFDXJU-UHFFFAOYSA-N
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Description

3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde is an aromatic compound with a complex structure that includes a nitro group, a methoxy group, and an aldehyde group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3’-Nitro-2’-methoxy-biphenyl-4-carboxylic acid.

    Reduction: 3’-Amino-2’-methoxy-biphenyl-4-carbaldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3’-Nitro-4’-methoxy-biphenyl-2-carbaldehyde: Similar structure but with different positions of the functional groups.

    2’-Nitro-3’-methoxy-biphenyl-4-carbaldehyde: Another isomer with different functional group positions.

    4’-Nitro-3’-methoxy-biphenyl-2-carbaldehyde: Similar compound with a different arrangement of functional groups.

Uniqueness

3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the biphenyl backbone provides a unique set of chemical properties that can be exploited in various synthetic and industrial processes.

Properties

IUPAC Name

4-(2-methoxy-3-nitrophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWVOHPOLFDXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 60 mL of 1,4-dioxane and 10 mL of water was added 4-formylphenylboronic acid (3.0 g, 0.02 mol), followed by 1-bromo-2-methoxy-3-nitro-benzene 1c (4.64 g, 0.02 mol), tetrakis(triphenylphosphine)palladium (1.15 g, 1 mmol) and sodium carbonate (4.24 g, 0.04 mol). Upon completion of the addition, the mixture was heated to reflux for 5 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was filtered and the filter cake was washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound 3′-nitro-2′-methoxy-biphenyl-4-carbaldehyde 32a (4.1 g, 80.4%) as a yellow solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
4.24 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
catalyst
Reaction Step Four

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